molecular formula C12H15BrF2O2 B14045018 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene

Cat. No.: B14045018
M. Wt: 309.15 g/mol
InChI Key: SWBLPHZDRYVWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and ethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The bromopropyl group can be introduced through a bromination reaction, while the difluoromethoxy and ethoxy groups can be added using appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene include:

  • 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene
  • 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications.

Properties

Molecular Formula

C12H15BrF2O2

Molecular Weight

309.15 g/mol

IUPAC Name

2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethoxybenzene

InChI

InChI=1S/C12H15BrF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

SWBLPHZDRYVWRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)F)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.